Selenoguanosine platinum(II)
CAS No.: 79084-82-5
Cat. No.: VC1870886
Molecular Formula: C20H24N10O8PtSe2
Molecular Weight: 885.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79084-82-5 |
|---|---|
| Molecular Formula | C20H24N10O8PtSe2 |
| Molecular Weight | 885.5 g/mol |
| IUPAC Name | 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-selenolate;platinum(2+) |
| Standard InChI | InChI=1S/2C10H13N5O4Se.Pt/c2*11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9;/h2*2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20);/q;;+2/p-2 |
| Standard InChI Key | MHMICAZQRNCLDV-UHFFFAOYSA-L |
| SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.[Pt+2] |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.[Pt+2] |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Selenoguanosine platinum(II) complexes are formed through the coordination of platinum(II) to selenoguanosine, a nucleoside analog where the oxygen atom at position 6 of guanosine is replaced by selenium. These compounds feature a square planar geometry around the platinum(II) center, typical of Pt(II) complexes . The selenium atom in selenoguanosine serves as a coordination site for platinum, creating a complex with distinctive chemical and biological properties.
Physical and Chemical Characteristics
Selenoguanosine platinum(II) complexes demonstrate unique physicochemical properties that distinguish them from other platinum compounds. They exhibit moderate water solubility while maintaining sufficient lipophilicity for cellular membrane penetration . This balanced solubility profile contributes to their pharmacological efficacy and biological distribution. The selenium-platinum bond confers specific stability characteristics to these complexes, allowing for controlled release of the active components within biological systems.
Synthesis and Characterization
Synthetic Approaches
The synthesis of selenoguanosine platinum(II) complexes typically involves the reaction between platinum salts and selenoguanosine under controlled conditions. The process requires careful temperature and pH regulation to ensure proper coordination of the platinum to the selenium center . Various synthetic routes have been developed to optimize yield and purity, with modifications to reaction conditions allowing for the creation of derivatives with varying substituents and ligands.
Analytical Characterization
Characterization of these complexes employs multiple analytical techniques including:
| Analytical Method | Information Obtained |
|---|---|
| X-ray Crystallography | Square planar coordination geometry, bond lengths and angles |
| NMR Spectroscopy | Chemical environment of coordinated selenoguanosine |
| Mass Spectrometry | Molecular weight confirmation and fragmentation patterns |
| Elemental Analysis | Composition verification and purity assessment |
| UV-Visible Spectroscopy | Electronic transitions and complex formation confirmation |
These analytical approaches provide comprehensive structural validation and purity assessment of the synthesized complexes .
Biological Activity and Mechanisms
Antitumor Properties
Selenoguanosine platinum(II) complexes have demonstrated significant antitumor activity in various experimental models. Studies with L1210 leukemia cells in mice showed that these compounds exhibit medium-strength antitumor effects with remarkably low toxicity profiles . This favorable therapeutic index represents a potential advantage over conventional platinum-based chemotherapeutics that often cause severe side effects.
A particularly noteworthy feature of these complexes is their sustained biological activity. The selenoguanosine-platinum(II) complex releases selenoguanosine into the bloodstream at a significantly slower rate than the parent compound alone. This controlled release mechanism extends the duration of therapeutic effects in vivo, potentially allowing for less frequent dosing and improved patient compliance .
Mechanism of Action
The antitumor mechanism of selenoguanosine platinum(II) complexes appears to involve multiple pathways:
-
DNA binding and distortion, similar to cisplatin but with distinctive sequence preferences
-
Enzyme inhibition, particularly targeting critical redox enzymes in cancer cells
-
Modulation of selenium metabolism in tumor tissues
-
Possible immunomodulatory effects through selenium-dependent pathways
These mechanistic elements work synergistically to produce the observed anticancer effects while potentially reducing the likelihood of resistance development .
Comparative Analysis with Related Compounds
Comparison with Other Platinum(II) Complexes
When compared to similar platinum(II) complexes, selenoguanosine platinum(II) demonstrates distinctive characteristics:
| Complex Type | Antitumor Activity | Toxicity | Resistance Profile |
|---|---|---|---|
| Selenoguanosine-Pt(II) | Medium strength | Very low | Less common |
| Thioguanine-Pt(II) | Medium strength | Low to moderate | More frequent |
| Cisplatin | High | High | Well documented |
| Carboplatin | Moderate to high | Moderate | Common |
This comparative analysis highlights the potential advantages of selenoguanosine platinum(II) complexes, particularly regarding their favorable toxicity profile .
Structure-Activity Relationships
The relationship between structural features and biological activity in selenoguanosine platinum(II) complexes reveals important insights:
-
The selenium-platinum bond strength influences the release kinetics of the active components
-
Modifications to the sugar moiety affect cellular uptake and distribution
-
Additional ligands coordinated to platinum can modulate reactivity and target specificity
-
The oxidation state of selenium plays a critical role in both stability and biological activity
These structure-activity relationships provide valuable guidance for the rational design of next-generation selenium-containing platinum complexes with enhanced therapeutic properties .
Biological Transport and Cellular Uptake
Transport Mechanisms
Selenoguanosine platinum(II) complexes interact with biological transport systems in ways that contribute to their therapeutic efficacy. Human serum albumin (HSA) has been identified as a potential natural transport vehicle for these compounds. The platinum(II) center can metallate HSA at the single free thiol group (Cys-34), creating a stable complex that may facilitate selective delivery to tumor tissues .
This interaction with serum proteins represents a potentially important mechanism for the enhanced permeability and retention (EPR) effect observed with many nanoparticles and macromolecular drugs in tumor tissues. The EPR effect could allow selenoguanosine platinum(II) complexes to accumulate preferentially in tumor tissues compared to normal tissues, improving therapeutic index .
Cellular Uptake and Distribution
Inside cells, selenoguanosine platinum(II) complexes demonstrate distinctive distribution patterns. Their moderate lipophilicity facilitates passive diffusion across cell membranes, while their ability to interact with cellular thiols (particularly glutathione) affects their intracellular fate . This balance between membrane permeability and intracellular interactions contributes to their biological activity profile.
Resistance Mechanisms and Overcoming Strategies
Known Resistance Mechanisms
Cancer cells can develop resistance to platinum compounds through various mechanisms. Research has indicated differences in cross-resistance patterns between thioguanine-platinum(II) and selenoguanine-platinum(II) complexes in murine lymphoma L5178Y cells resistant to purine antagonists . These findings suggest that selenium incorporation into platinum complexes may help overcome certain resistance mechanisms or provide alternative treatment options for resistant tumors.
Strategies to Overcome Resistance
Several approaches have been explored to address resistance issues:
-
Combination therapy with compounds that inhibit DNA repair
-
Structural modifications to enhance cellular uptake
-
Delivery systems that bypass efflux pumps
-
Targeting alternative cellular pathways
These strategies aim to improve the efficacy of selenoguanosine platinum(II) complexes against resistant cancer cells .
Future Research Directions
Structural Optimizations
Future research should focus on optimizing the structure of selenoguanosine platinum(II) complexes to enhance their therapeutic properties. Potential modifications include:
-
Variations in auxiliary ligands to modulate reactivity and stability
-
Incorporation of targeting moieties for improved tumor selectivity
-
Development of photoactivatable derivatives for spatiotemporal control
-
Creation of multinuclear complexes with enhanced DNA binding capabilities
These structural variations could lead to next-generation compounds with improved pharmacological profiles .
Delivery Systems Development
Advanced delivery systems represent another promising research direction:
-
Nanoparticle formulations for improved pharmacokinetics
-
Liposomal encapsulation to reduce systemic toxicity
-
Antibody-drug conjugates for targeted delivery
-
Stimuli-responsive systems for controlled release
Such delivery approaches could potentially enhance the therapeutic window of selenoguanosine platinum(II) complexes by improving tumor targeting while reducing exposure to normal tissues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume